
Metaraminol bitartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Metaraminol bitartrate is a sympathomimetic amine used primarily as a vasoconstrictor in the treatment of hypotension, particularly during anesthesia. It acts predominantly on alpha-adrenergic receptors and stimulates the release of norepinephrine, leading to increased blood pressure .
準備方法
Synthetic Routes and Reaction Conditions
Metaraminol bitartrate can be synthesized through several methods. One common approach involves the reaction of m-hydroxybenzaldehyde with nitroethane in the presence of imidazole and neutralized verdigris monohydrate, followed by hydrogenation using palladium on carbon (Pd-C) as a catalyst . The resulting product is then crystallized with L-(+)-tartaric acid to form this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process typically includes the use of specialized catalysts and ligands to enhance yield and purity .
化学反応の分析
Types of Reactions
Metaraminol bitartrate undergoes various chemical reactions, including:
Oxidation: Metaraminol can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert metaraminol to its corresponding alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using Pd-C is a typical method.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds
科学的研究の応用
Pharmacological Mechanism
Metaraminol bitartrate acts primarily as an alpha-1 adrenergic receptor agonist. Its mechanism involves:
- Vasoconstriction: Increases systemic blood pressure by constricting peripheral blood vessels.
- Positive Inotropic Effect: Enhances the force of cardiac contractions .
- Onset of Action: The pressor effect begins within 1-2 minutes after intravenous administration, lasting approximately 20 minutes to one hour .
Management of Hypotension
This compound is indicated for the prevention and treatment of acute hypotensive states, particularly those occurring with spinal anesthesia. It is also used as an adjunctive treatment for:
- Hypotension due to hemorrhage
- Reactions to medications
- Surgical complications
- Shock associated with brain damage from trauma or tumors .
Treatment of Priapism
Recent case studies have highlighted the use of this compound in treating priapism, a condition characterized by prolonged erections not associated with sexual desire. Notable findings include:
- A case where intracavernosal injections of this compound (2 mg diluted in saline) were administered twice daily for seven days, leading to complete resolution of penile tumescence without significant side effects .
- Historical cases report successful management of recurrent priapism using self-administered injections at home, demonstrating its effectiveness and safety profile in outpatient settings .
Adverse Effects and Contraindications
While this compound is generally safe when used appropriately, potential adverse effects include:
- Arrhythmias and cardiac arrest, particularly with high doses or rapid intravenous administration .
- Other side effects may include hypertension, headache, flushing, and shortness of breath.
Contraindications:
- Use with cyclopropane or halothane anesthesia should be avoided unless absolutely necessary.
- Hypersensitivity to any components of the formulation is also a contraindication .
Case Studies Overview
Case Study | Condition | Treatment Method | Outcome |
---|---|---|---|
Koga et al. (1990) | High flow priapism | Intracavernosal injection (2 mg) | Complete resolution after 14 injections over 7 days |
McDonald & Santucci (2004) | Recurrent priapism | Self-administered injections (5-10 mg) | Successful management at home with no recurrence reported |
作用機序
Metaraminol bitartrate acts through peripheral vasoconstriction by stimulating alpha-1 adrenergic receptors. This leads to increased systemic blood pressure by constricting peripheral blood vessels. Additionally, it indirectly releases norepinephrine from storage sites, further enhancing its vasopressor effects .
類似化合物との比較
Similar Compounds
Phenylephrine: Another alpha-adrenergic agonist used as a vasopressor.
Ephedrine: A sympathomimetic amine with both alpha and beta-adrenergic activity.
Norepinephrine: A naturally occurring neurotransmitter and hormone with potent vasoconstrictive properties
Uniqueness
Metaraminol bitartrate is unique in its dual mechanism of action, combining direct alpha-1 adrenergic receptor stimulation with indirect norepinephrine release. This makes it particularly effective in managing acute hypotensive states .
特性
CAS番号 |
33402-03-8 |
---|---|
分子式 |
C13H19NO8 |
分子量 |
317.29 g/mol |
IUPAC名 |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2?/m01/s1 |
InChIキー |
VENXSELNXQXCNT-STJVKZSMSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
異性体SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
外観 |
White to off-white crystalline powder. |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
54-49-9 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aramine Araminol Bitartrate, Metaraminol hydroxyphenylpropanolamine Isophenylephrine m Hydroxynorephedrine m Hydroxyphenylpropanolamine m-Hydroxynorephedrine m-hydroxyphenylpropanolamine meta Hydroxynorephedrine meta-Hydroxynorephedrine Metaradrin Metaraminol Metaraminol Bitartrate Metaraminol Bitartrate (1:1) Metaraminol Tartrate Tartrate, Metaraminol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。